3-Chloro-2-{[(6-chloro-3-pyridinyl)methyl]sulfanyl}-5-(trifluoromethyl)pyridine
Description
Properties
IUPAC Name |
3-chloro-2-[(6-chloropyridin-3-yl)methylsulfanyl]-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2F3N2S/c13-9-3-8(12(15,16)17)5-19-11(9)20-6-7-1-2-10(14)18-4-7/h1-5H,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZYAQKSSNRAWCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CSC2=C(C=C(C=N2)C(F)(F)F)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2F3N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Analysis and Synthetic Challenges
The target compound features a pyridine ring substituted at positions 2, 3, and 5 with a [(6-chloro-3-pyridinyl)methyl]sulfanyl group, chlorine, and trifluoromethyl group, respectively. The electron-withdrawing nature of the trifluoromethyl and chloro substituents directs electrophilic substitution to specific positions, while the steric bulk of the sulfanyl moiety necessitates careful selection of coupling reagents.
Regioselectivity challenges arise during sequential functionalization, particularly in avoiding over-halogenation or undesired side reactions. The trifluoromethyl group, often introduced via halogen exchange or direct fluorination, requires inert conditions to prevent decomposition. Furthermore, the sulfanyl group’s susceptibility to oxidation demands anaerobic environments or protective strategies during synthesis.
Synthetic Strategies and Methodological Frameworks
Core Pyridine Functionalization
The trifluoromethyl group at position 5 is typically introduced early in the synthesis. Patent CN106349159A demonstrates that 2,3-dichloro-5-trifluoromethylpyridine serves as a versatile intermediate for further substitution. In this scaffold, the chlorine at position 2 exhibits higher reactivity toward nucleophilic displacement compared to position 3, enabling selective functionalization.
Trifluoromethyl Group Installation
The trifluoromethyl group is introduced via radical trifluoromethylation or halogen exchange. For example, 3-picoline derivatives undergo chlorination followed by fluorination using agents like HF or SF4. Alternatively, Ullmann-type couplings with Cu-mediated trifluoromethylation achieve moderate yields but require stringent temperature control.
Sulfanyl Group Introduction
The [(6-chloro-3-pyridinyl)methyl]sulfanyl moiety is incorporated via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling.
SNAr Approach
Using 2,3-dichloro-5-trifluoromethylpyridine as the substrate, displacement of the position 2 chlorine with a thiolate nucleophile derived from 6-chloro-3-pyridinylmethanethiol proceeds under basic conditions. The patent method employs 4-dimethylaminopyridine (DMAP) as an activator in acetone or dichloromethane, achieving yields >85%. Critical parameters include:
- Solvent : Dichloromethane’s low water solubility facilitates phase separation, minimizing solvent loss.
- Temperature : Reactions conducted at 0–25°C prevent thiol oxidation.
- Stoichiometry : A 1.1:1 molar ratio of thiolate to pyridine substrate balances conversion and side-product formation.
Cross-Coupling Methods
Palladium-catalyzed couplings, such as Buchwald-Hartwig amination adapted for sulfur nucleophiles, offer an alternative. However, catalyst poisoning by sulfur remains a limitation, necessitating ligands like XPhos or SPhos to stabilize the metal center.
Stepwise Preparation Methods
Method A: Sequential Halogen Displacement
Step 1 : Synthesis of 2,3-dichloro-5-trifluoromethylpyridine
- Substrate : 3-Picoline derivatives
- Reagents : Cl2 (g) for chlorination, SF4 for fluorination.
- Conditions : 120°C, 48h, autoclave.
- Yield : 70–75%.
Step 2 : Sulfanyl Group Installation
- Substrate : 2,3-dichloro-5-trifluoromethylpyridine
- Reagents : 6-Chloro-3-pyridinylmethanethiol, DMAP, K2CO3
- Solvent : Dichloromethane/H2O (5:1 v/v)
- Conditions : 25°C, 4h.
- Yield : 86%.
Step 3 : Purification
Method B: One-Pot Tandem Functionalization
This approach condenses steps by leveraging in situ generation of the thiolate nucleophile:
Comparative Analysis of Methodologies
| Parameter | Method A | Method B |
|---|---|---|
| Yield | 86% | 78% |
| Solvent Toxicity | Low (CH2Cl2) | Moderate (Toluene) |
| Reaction Time | 4h | 6h |
| Scalability | Industrial | Lab-scale |
| By-products | Minimal | Thioether derivatives |
Method A’s use of dichloromethane aligns with industrial safety standards, while Method B’s one-pot strategy reduces intermediate isolation steps.
Environmental and Industrial Considerations
The patent emphasizes solvent recycling: dichloromethane is recovered via distillation (>90% efficiency), reducing waste. Cyanide-free methodologies, as adapted from CN106349159A, eliminate heavy metal waste, addressing regulatory constraints.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfur atom in the thioether linkage can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as iron powder in acidic conditions.
Substitution: The chlorine atoms can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles like amines or alkoxides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Iron powder, sodium borohydride.
Nucleophiles: Amines, alkoxides.
Major Products
Sulfoxides and Sulfones: Formed from the oxidation of the thioether linkage.
Amines: Resulting from the reduction of nitro groups.
Substituted Pyridines: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of trifluoromethyl pyridines exhibit notable anticancer properties. Research has shown that compounds similar to 3-Chloro-2-{[(6-chloro-3-pyridinyl)methyl]sulfanyl}-5-(trifluoromethyl)pyridine can inhibit the growth of various cancer cell lines, including prostate (PC3), leukemia (K562), cervical (HeLa), and lung (A549) cancers. For instance, a study found that certain trifluoromethyl pyrimidine derivatives demonstrated moderate anticancer activities at concentrations as low as 5 μg/ml, suggesting a potential role for this compound in cancer therapeutics .
Antifungal Activity
The compound has also been evaluated for its antifungal properties. In vitro assays have shown that it can inhibit the growth of several fungal pathogens, such as Botrytis cinerea and Sclerotinia sclerotiorum. These findings are crucial for developing new antifungal agents, especially in agriculture where fungal diseases pose a significant threat to crop yields .
Insecticidal Activity
In addition to its antifungal properties, this compound has been tested for insecticidal activity against pests like Spodoptera frugiperda and Mythimna separata. The compound exhibited varying levels of effectiveness, making it a candidate for further development as an insecticide .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The introduction of the trifluoromethyl group is particularly noteworthy as it enhances the lipophilicity and biological activity of the compound. The ability to modify the pyridine ring allows for the creation of a library of derivatives with tailored biological activities .
Table 1: Anticancer Activity of Trifluoromethyl Pyridine Derivatives
| Compound | Cell Line | IC50 (μg/ml) | Activity Level |
|---|---|---|---|
| Compound A | PC3 | 5 | Moderate |
| Compound B | K562 | 5 | Moderate |
| Compound C | HeLa | 5 | Moderate |
| Compound D | A549 | 5 | Moderate |
Table 2: Antifungal Activity Against Selected Pathogens
| Compound | Pathogen | Inhibition Rate (%) |
|---|---|---|
| 3-Chloro-Pyridine | Botrytis cinerea | 96.76 |
| 3-Chloro-Pyridine | Sclerotinia sclerotiorum | 82.73 |
Table 3: Insecticidal Activity Against Pests
| Compound | Pest | Mortality Rate (%) |
|---|---|---|
| 3-Chloro-Pyridine | Spodoptera frugiperda | 90.0 |
| 3-Chloro-Pyridine | Mythimna separata | 86.7 |
Mechanism of Action
The mechanism of action of 3-Chloro-2-{[(6-chloro-3-pyridinyl)methyl]sulfanyl}-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance binding affinity to certain enzymes or receptors, while the thioether linkage may participate in redox reactions. The chlorine atoms can influence the compound’s reactivity and stability, affecting its overall biological activity.
Comparison with Similar Compounds
Sulfonyl vs. Sulfanyl Derivatives
- Compound 7a ():
- Structure: 3-Chloro-2-(4-(((5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methyl)sulfonyl)phenyl)-5-(trifluoromethyl)pyridine.
- Key Difference: Sulfonyl (-SO₂-) group replaces sulfanyl (-S-).
- Impact:
- Sulfonyl is more electron-withdrawing, reducing nucleophilicity compared to sulfanyl.
- Lower yield (34.4%) due to synthetic complexity .
Substituent Variations on the Aromatic Ring
Heterocyclic vs. Aromatic Substituents
- Compound 7b ():
- Structure: 3-Chloro-2-(3-fluoro-4-((4-((trifluoromethyl)sulfonyl)benzyl)oxy)phenyl)-5-(trifluoromethyl)pyridine.
- Key Difference: Fluorine and trifluoromethanesulfonyl groups.
- Impact:
- Fluorine increases electronegativity, altering binding affinity.
¹H NMR shifts (e.g., δ 7.71 ppm for aromatic protons) differ from the target compound .
Biological Activity
3-Chloro-2-{[(6-chloro-3-pyridinyl)methyl]sulfanyl}-5-(trifluoromethyl)pyridine, with the CAS number 478048-57-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Biological Activity
The biological activity of this compound has been investigated primarily in the context of its potential as an antimicrobial and anticancer agent. Research indicates that the compound exhibits a range of biological effects:
Antimicrobial Activity
Recent studies have shown that derivatives of pyridine compounds, including this specific structure, possess notable antimicrobial properties. For instance, compounds with similar structures demonstrated effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds ranged from 3.12 to 12.5 µg/mL, indicating potent antibacterial activity .
Anticancer Properties
The compound's anticancer potential has also been explored. In vitro studies have reported that certain structural analogs can inhibit cell proliferation in various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). The mechanism of action appears to involve apoptosis induction and disruption of microtubule assembly at concentrations around 20 µM .
The mechanisms through which this compound exerts its biological effects include:
- Microtubule Destabilization : Similar compounds have been shown to destabilize microtubules, leading to cell cycle arrest and apoptosis in cancer cells.
- Inhibition of Enzymatic Activity : Some studies suggest that these compounds may inhibit specific enzymes involved in cancer cell proliferation .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several pyridine derivatives against Staphylococcus aureus. The compound exhibited an MIC value comparable to standard antibiotics, suggesting its potential as an alternative therapeutic agent in treating resistant bacterial infections .
Case Study 2: Anticancer Activity
In a separate investigation involving breast cancer cell lines, the compound was tested for its ability to induce apoptosis. Results indicated that treatment with the compound led to significant morphological changes in the cells and enhanced caspase-3 activity, confirming its role as an apoptosis-inducing agent .
Summary Table of Biological Activities
| Biological Activity | MIC (µg/mL) | Cell Line Tested | Mechanism |
|---|---|---|---|
| Antimicrobial | 3.12 - 12.5 | Staphylococcus aureus | Microtubule destabilization |
| Anticancer | Varies | MDA-MB-231 | Apoptosis induction |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
